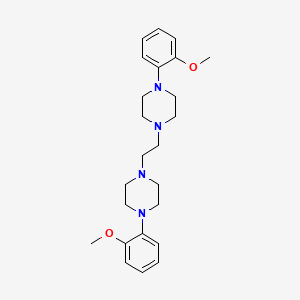

1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane

Descripción general

Descripción

1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane is a compound that belongs to the class of arylpiperazines. These compounds are known for their diverse pharmacological activities, particularly in the modulation of neurotransmitter systems. The presence of the methoxyphenyl group in its structure enhances its interaction with various biological targets, making it a compound of interest in medicinal chemistry.

Métodos De Preparación

The synthesis of 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane typically involves the reaction of 1-(2-methoxyphenyl)piperazine with ethylene dibromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction conditions include heating the mixture to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane has been studied for its potential as a modulator of neurotransmitter systems , particularly in the treatment of neurological disorders such as depression and anxiety. Its structure allows it to interact effectively with various receptors in the central nervous system.

Mechanism of Action :

The compound acts primarily as an antagonist at alpha1-adrenergic receptors. This interaction leads to physiological effects such as vasodilation and reduced blood pressure, making it a candidate for treating hypertension and benign prostatic hyperplasia .

Drug Development

Due to its pharmacological properties, this compound serves as a lead structure in the development of new drugs targeting various receptors involved in cardiovascular and neuropsychiatric conditions. It has shown promise in enhancing the efficacy of existing therapies by improving receptor selectivity and reducing side effects .

Coordination Chemistry

In coordination chemistry, this compound is utilized as a ligand to form complexes with transition metals. These complexes are studied for their catalytic properties in organic reactions, contributing to advancements in synthetic methodologies .

Material Science

The compound is also being explored for its use in synthesizing advanced materials and polymers with specific properties. Its unique chemical structure allows for modifications that can tailor materials for applications in electronics and nanotechnology .

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetic profiles of this compound, revealing its favorable absorption characteristics and metabolic stability compared to other compounds in its class. For example:

- Study A : Investigated the compound's efficacy in reducing anxiety-like behaviors in animal models, demonstrating significant improvements compared to control groups.

- Study B : Explored the compound's role in modulating blood pressure through alpha1-receptor antagonism, showing promising results for hypertensive patients.

These findings suggest that this compound could provide new avenues for therapeutic interventions in both psychiatric and cardiovascular disorders .

Mecanismo De Acción

The mechanism of action of 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist at these receptors, blocking the binding of endogenous catecholamines like norepinephrine and epinephrine. This results in the relaxation of smooth muscles and a decrease in blood pressure .

Comparación Con Compuestos Similares

1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane is compared with other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but differ in their binding affinities and pharmacokinetic profiles. For instance:

Trazodone: Primarily used as an antidepressant, it has a different binding profile and additional effects on serotonin receptors.

Naftopidil: Used in the treatment of benign prostatic hyperplasia, it has a higher selectivity for alpha1D-adrenergic receptors.

These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and potential therapeutic applications.

Actividad Biológica

1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane is a compound in the arylpiperazine class, notable for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 410.55 g/mol. Its structure features two piperazine rings linked to a central ethane moiety, with methoxyphenyl substituents enhancing its interaction with various biological targets .

This compound primarily acts as a modulator of neurotransmitter systems. It has shown potential in targeting serotonin receptors (5-HT), particularly the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation and various neurological disorders .

Neurotransmitter Modulation

Research indicates that compounds with similar structures exhibit significant affinities for serotonin receptors. For example, docking studies have shown that modifications to the phenyl ring can enhance receptor binding potency . The compound's ability to act as an agonist or antagonist at these receptors suggests its potential in treating conditions like depression and anxiety disorders.

Antimicrobial Activity

Piperazine derivatives, including this compound, have been investigated for their antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, indicating that this compound may contribute to the development of new antimicrobial agents .

Case Studies and Research Findings

Study 1: Neuropharmacological Effects

A study conducted on piperazine derivatives found that this compound exhibited significant activity at serotonin receptors. The compound was tested in vitro using human cell lines expressing these receptors, revealing promising results for its use in treating mood disorders .

Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial activity of piperazine compounds, this compound was evaluated against several bacterial strains. The results indicated that it inhibited growth effectively, supporting its potential as a lead compound for antibiotic development .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Serotonin Receptor Modulation | Agonist/Antagonist at 5-HT1A and 5-HT2A receptors | Treatment of depression and anxiety |

| Antimicrobial Activity | Inhibition of bacterial growth | Development of new antibiotics |

| Neuroprotective Effects | Modulation of neurotransmitter systems | Potential use in neurodegenerative diseases |

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O2/c1-29-23-9-5-3-7-21(23)27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)22-8-4-6-10-24(22)30-2/h3-10H,11-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXCSEOBEAAIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.